molecular formula C12H12ClNO3 B2537757 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 128101-39-3

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2537757
CAS No.: 128101-39-3
M. Wt: 253.68
InChI Key: XWFNVBGTFZYJQB-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloroacetyl group and a dimethyl-substituted benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as pyridine, to form the intermediate 2-chloroacetyl-4,6-dimethylphenol. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific chloroacetyl and dimethyl substitutions, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Biological Activity

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in drug development.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the formation of the oxazine ring through nucleophilic substitution reactions and subsequent modifications to introduce the chloroacetyl group. The purity and structure of synthesized compounds are usually confirmed using spectroscopic methods such as NMR and mass spectrometry .

Anticholinesterase Activity

Recent studies have highlighted the compound's significant anticholinesterase activity. In enzyme inhibition assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it was observed that derivatives with aromatic substitutions exhibited comparable inhibitory activity to donepezil, a known AChE inhibitor. Specifically, compounds with electron-withdrawing groups showed enhanced potency, with IC50 values for certain derivatives calculated at 0.027 µM and 0.025 µM for AChE inhibition .

CompoundIC50 (µM)Target Enzyme
3i0.027AChE
3j0.025AChE

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 5.9 µM to 15.37 µM, indicating a promising therapeutic profile .

Cell LineIC50 (µM)Reference Compound
A5495.9Cisplatin
SW-4802.3Cisplatin
MCF-75.65Cisplatin

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with varying concentrations led to increased early and late apoptotic cell populations in A549 cells . Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic ring significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticholinesterase and cytotoxic activities compared to their non-substituted counterparts .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Alzheimer's Disease : Compounds similar to this compound have been investigated for their potential use in treating Alzheimer's disease due to their ability to inhibit AChE.
  • Cancer Therapy : The antiproliferative effects observed in vitro suggest a potential role in developing new cancer therapies targeting specific pathways involved in tumor growth.

Properties

IUPAC Name

6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNVBGTFZYJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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